molecular formula C17H22ClNO5 B5460953 2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride

2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride

Cat. No.: B5460953
M. Wt: 355.8 g/mol
InChI Key: DNWLFSQQWJIKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. For example, a mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide and other required reactants in dry DMF (dimethylformamide) and TEA (triethylamine) is heated at 70°C . The completion of the reaction is checked by TLC (thin-layer chromatography), and the reaction mixture is poured onto crushed ice and stirred .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Properties

IUPAC Name

2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5.ClH/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12;/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWLFSQQWJIKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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